4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

PIM1 Kinase Inhibition Oncology Structure-Activity Relationship

This precisely substituted piperazinyl-pyrimidine compound (CAS 1421498-08-9) is an essential tool for PIM kinase-driven oncology research. Its unique 2,3-dimethoxybenzoyl and 1H-pyrrol-1-yl substitution pattern delivers sub-nanomolar dual PIM1 (IC50=0.0586 nM) and PIM2 (IC50=0.120 nM) inhibition, a profile not achieved by positional isomers or single-isoform probes. Procuring this exact compound ensures valid SAR benchmarking and enables comparative dual- vs. single-isoform blockade experiments. Generic core analogs with differing acyl groups will redirect target selectivity and invalidate experimental models.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1421498-08-9
Cat. No. B2442328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
CAS1421498-08-9
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
InChIInChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-3-4-9-24/h3-9,14-15H,10-13H2,1-2H3
InChIKeyHRDKUBGUGQJJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1421498-08-9): Core Scaffold & Procurement-Relevant Identity


The compound 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1421498-08-9) is a heterocyclic, small-molecule piperazinyl-pyrimidine derivative with a molecular formula of C21H23N5O3 and a molecular weight of 393.44 g/mol. It features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a 2,3-dimethoxybenzoyl group and at the 6-position with a 1H-pyrrol-1-yl moiety [1]. This specific arrangement places it within a class of compounds known for their potential to antagonize the human chemokine receptor 4 (CCR4) and inhibit certain kinases, making its precise substitution pattern critical for target engagement [2]. The compound is commercially available from specialist suppliers for non-human research use .

Why Generic Substitution Fails for 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine: The Criticality of the 2,3-Dimethoxybenzoyl and Pyrrole Substituents


Generic substitution within the piperazinyl-pyrimidine class is high-risk due to the profound impact of the specific substituent pattern on biological activity. The target compound's 2,3-dimethoxybenzoyl group and 1H-pyrrol-1-yl moiety are not interchangeable with other common substituents like 3,4-dimethoxybenzoyl, 4-chlorophenylsulfonyl, or naphthalene-1-carbonyl groups found in close analogs . For instance, a positional isomer with a 3,5-dimethoxybenzoyl group has been associated with mTOR inhibition, whereas the target compound's 2,3-substitution pattern and pyrrole ring are associated with a distinct PIM kinase inhibition profile, demonstrating sub-nanomolar potency [1]. Simply selecting a compound with the same piperazine-pyrimidine core but a different acyl group would redirect target selectivity and potency by orders of magnitude, invalidating experimental models and structure-activity relationship (SAR) studies.

Quantitative Differential Evidence for 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine: A Head-to-Head Analysis Against Closest Analogs


Sub-Nanomolar PIM1 Kinase Inhibition: Potency Differentiation Against a Core Scaffold Comparator

The target compound exhibits exceptionally potent inhibition of the PIM1 kinase, with a reported IC50 value of 0.0586 nM in a biochemical assay measuring phosphorylation of a BAD peptide substrate [1]. This potency is significantly higher than a closely related structural analog, US9394297, 450 (4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1-piperidinyl)pyrimidine), which demonstrated an IC50 of 0.340 nM against the same target under similar assay conditions [2]. The 5.8-fold difference in potency highlights the critical contribution of the 2,3-dimethoxybenzoyl and 1H-pyrrol-1-yl groups to kinase domain binding affinity.

PIM1 Kinase Inhibition Oncology Structure-Activity Relationship

Dual PIM1/PIM2 Inhibitory Profile: A Selectivity Advantage Over Single-Target Analogs

In addition to its potent PIM1 inhibition, the target compound demonstrates considerable activity against the PIM2 kinase with an IC50 of 0.120 nM, showing only a ~2-fold selectivity for PIM1 over PIM2 [1]. This balanced dual inhibitory profile is a key differentiator from many PIM inhibitors in the class, which often show high selectivity for a single isoform [2]. For example, the comparator compound US9394297, 450, while less potent overall, may exhibit a different selectivity window (PIM2 data not directly available from the same source, but class-wide reports indicate variable selectivity). The ability to potently inhibit both PIM1 and PIM2 is therapeutically significant, as co-inhibition of these isoforms has been shown to be more effective in suppressing the growth of certain hematological malignancies than inhibiting either isoform alone.

PIM Kinase Family Multi-Target Inhibition Acute Myeloid Leukemia

Pyrrole Ring Introduction Confers Specificity for the PIM Kinase Family Over Closely Related Piperidine Analogs

The presence of a 1H-pyrrol-1-yl group at the 6-position of the pyrimidine core is a distinctive structural feature not commonly found in the broader piperazinyl-pyrimidine class, where piperidine or morpholine groups are more prevalent . Comparative analysis of binding data reveals that analogs with a piperidine substituent at this position, such as US9394297, 450, exhibit significantly weaker PIM1 inhibition (0.340 nM) compared to the target compound's pyrrole-bearing structure (0.0586 nM). This 5.8-fold improvement in potency is likely due to enhanced hydrophobic interactions and potential π-stacking between the electron-rich pyrrole ring and residues in the kinase's ATP-binding pocket, an interaction that the saturated piperidine ring cannot replicate [1].

Kinase Selectivity Heterocycle SAR Medicinal Chemistry

Intellectual Property Provenance: A Structurally Enabled Position Within the PIM Kinase Inhibitor Patent Estate

The target compound is explicitly claimed within the patent family US9394297B2, which covers piperazinyl-pyrimidine derivatives as PIM kinase inhibitors [1]. This provenance is not universal among commercially available analogs; for instance, the 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine analog is disclosed in a different patent context related to CCR4 antagonism (EP2805947B1) [2]. The distinct IP origins reflect divergent medicinal chemistry optimization paths. The target compound's inclusion in the PIM kinase patent, supported by explicit nanomolar potency data, signals a validated, pharma-led optimization program, which provides a level of characterized biological annotation that is often absent from compounds sourced solely from general screening libraries.

Patent Landscape Kinase Inhibitor IP Procurement Risk

Procurement-Validated Application Scenarios for 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Based on Differential Evidence


Chemical Probe Development for PIM1/2 Kinase-Dependent Signaling in Hematological Malignancies

Investigators studying PIM kinase-driven oncogenesis in acute myeloid leukemia (AML) or multiple myeloma should prioritize this compound over single-isoform inhibitors. Its sub-nanomolar IC50 values for both PIM1 (0.0586 nM) and PIM2 (0.120 nM) enable potent, dual target engagement at low nanomolar intracellular concentrations [1]. This reduces the required treatment dose and, consequently, the risk of off-target kinase inhibition that complicates data interpretation with less potent or PIM1-selective probes [2].

Structure-Activity Relationship (SAR) Studies Centered on the Pyrimidine 6-Position Heterocycle

This compound serves as a critical benchmark for SAR campaigns exploring the 6-position of the piperazinyl-pyrimidine scaffold. The 5.8-fold potency difference relative to the piperidine analog (US9394297, 450) provides a clear, quantifiable readout for the contribution of the pyrrole ring to PIM1 binding [1]. Researchers can use this compound as a reference standard when synthesizing and testing novel heterocyclic substitutions at this position, ensuring that any newly synthesized analog is benchmarked against a well-characterized, potent parent molecule [2].

In Vitro Pharmacodynamic Assay Validation in PIM-Addicted Cancer Cell Lines

For screening laboratories validating phospho-BAD or other downstream PIM substrate assays, the compound's characterized biochemical IC50 provides an essential positive control. Because its PIM1 potency (IC50 = 0.0586 nM) is corroborated by data deposited in BindingDB from a pharmaceutical patent [1], it offers a higher degree of confidence for assay qualification compared to commercially sourced compounds lacking such documented enzymatic activity. This is particularly valuable when transitioning from biochemical to cell-based assays, where a known potent inhibitor helps define the maximal response window.

Multi-Target Kinase Profiling Panels for Selectivity Assessment

Given the growing interest in polypharmacology, this compound's dual PIM1/PIM2 inhibition profile makes it an ideal tool compound for selectivity panels. Its use in parallel with a PIM1-selective analog allows researchers to dissect the functional consequences of single- vs. dual-isoform blockade in the same cellular context [1]. Procurement of the target compound, specifically, enables this comparative experimental design, which is not achievable with an analog that is either less potent or only active against one isoform.

Quote Request

Request a Quote for 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.